molecular formula C17H23N5O B7054988 2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine

2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine

Cat. No.: B7054988
M. Wt: 313.4 g/mol
InChI Key: JWKUVROPNKMGLP-UHFFFAOYSA-N
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Description

2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine is a heterocyclic compound that features both pyrimidine and piperazine rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the ethoxypyridinyl and dimethylpyrimidine groups suggests that it may exhibit unique biological activities.

Properties

IUPAC Name

2-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-23-16-7-5-6-15(20-16)21-8-10-22(11-9-21)17-18-12-13(2)14(3)19-17/h5-7,12H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKUVROPNKMGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N2CCN(CC2)C3=NC=C(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and acetaldehyde under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine derivative with 1-(6-ethoxypyridin-2-yl)piperazine in the presence of a suitable base like potassium carbonate.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 4,5-dimethyl-2-chloropyrimidine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any nitro groups present to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.

    2-(4-(4-Acetamidophenylsulfonyl)piperazin-1-yl)pyrimidine: Exhibits antihypertensive properties.

    2-(4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl)pyrimidine: Investigated for its anti-inflammatory effects.

Uniqueness

2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine is unique due to the presence of the ethoxypyridinyl group, which may confer distinct biological activities compared to other similar compounds. Its specific combination of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

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